H-151

STING inhibition Cytokine suppression Macrophage assay

H-151 is the definitive covalent STING antagonist for research buyers demanding irreversible target engagement. It uniquely binds Cys91, blocking palmitoylation and preventing STING complex assembly, ensuring durable pathway suppression that non-covalent inhibitors cannot match. Validated in gold-standard murine models of psoriasis, acute kidney injury, and systemic inflammation, H-151 is essential for SAR benchmarking, chronic dosing studies, and pulse-chase assays. Choose H-151 for unambiguous STING inhibition where mechanistic certainty and sustained pharmacology are non-negotiable.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
CAS No. 941987-60-6
Cat. No. B1672577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-151
CAS941987-60-6
SynonymsH 151;  H-151;  H151; 
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H17N3O/c1-2-12-7-9-13(10-8-12)19-17(21)20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21)
InChIKeyUJZDIKVQFMCLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





H-151 (CAS 941987-60-6): A Foundational Covalent STING Antagonist Tool Compound for In Vitro and In Vivo Research


H-151 is a well-characterized small molecule that acts as a potent, selective, and covalent antagonist of the Stimulator of Interferon Genes (STING) protein [1]. It is widely utilized as a foundational tool compound in immunology and inflammation research . The compound's primary mechanism involves irreversible binding to the Cys91 residue of STING, which effectively blocks its post-translational palmitoylation and prevents the assembly of functional STING signaling complexes, thereby inhibiting downstream type I interferon and inflammatory cytokine production [2].

Why Procurement for STING Inhibition Cannot Rely on Generic Interchange with H-151 Analogs


Direct substitution of H-151 with other STING inhibitors is not scientifically justified due to fundamental differences in their mechanisms of action and species-specific activity profiles. While H-151 acts via covalent modification of the Cys91 residue to block palmitoylation and subsequent STING oligomerization [1], alternative inhibitors such as C-176 and SN-011 operate through distinct, non-covalent mechanisms, leading to divergent efficacy, selectivity, and in vivo outcomes [2]. Moreover, recent structural biology studies have uncovered critical species-dependent differences, revealing that the binding pocket targeted by H-151 in mouse STING is structurally divergent in human STING, explaining discrepancies in activity observed between murine and human cells and underscoring the risk of using alternative compounds without considering this key variable [3].

Quantitative Differentiation of H-151: Head-to-Head and Cross-Study Comparisons for Scientific Selection


H-151 vs. C-176: Comparing Potency in Inhibiting Cytokine Production in Murine Macrophages

In a direct head-to-head comparison using murine bone marrow-derived macrophages (BMDMs), H-151 demonstrated superior potency to C-176 in suppressing STING agonist-induced cytokine production. When cells were stimulated with the STING agonist CMA (10-carboxymethyl-9-acridanone), H-151 exhibited a lower IC50 for inhibiting IFN-β and IL-6 secretion [1]. This difference in potency is critical for experimental design, particularly for in vitro studies requiring robust and complete pathway blockade.

STING inhibition Cytokine suppression Macrophage assay In vitro pharmacology

H-151 vs. SN-011: Comparing In Vivo Efficacy in the Trex1 KO Mouse Model of Systemic Inflammation

While both H-151 and the non-covalent inhibitor SN-011 have demonstrated in vivo activity, their profiles differ in the well-established Trex1 D18N/D18N mouse model of systemic autoinflammation. A comparative analysis of published data indicates that H-151 provides more robust and durable suppression of systemic inflammatory markers, including key cytokines such as IL-6 and TNF-α, when administered via a comparable systemic route [1]. This difference is likely attributable to H-151's irreversible, covalent binding mechanism, which ensures sustained target engagement beyond drug clearance.

STING inhibition In vivo efficacy Autoinflammatory disease model Trex1 knockout

H-151 vs. Next-Generation Analogs (Compound 66, QQ21): Benchmarking Potency in Biochemical Assays

Subsequent medicinal chemistry campaigns have aimed to improve upon H-151's potency and metabolic stability. Studies have benchmarked novel analogs against H-151, quantifying their enhanced activity. For instance, Compound 66, a derivative with a difluorobenzodioxol moiety, demonstrated improved IC50 values in biochemical assays for both human and mouse STING [1]. Similarly, the derivative QQ21 showed an 8-fold increase in potency for mouse STING inhibition in a cellular assay [2]. These comparisons highlight that while H-151 remains the standard reference compound, newer analogs exist with significantly improved biochemical potency, making H-151 essential as a control in SAR studies.

STING inhibition SAR IC50 comparison Biochemical assay

H-151 vs. STING Antagonist-1: Differentiating by Mode of Action and Reported Biochemical Potency

STING antagonist-1 is a highly potent non-covalent STING inhibitor with a reported IC50 of 3.8 nM . While this represents a superior biochemical potency compared to H-151's IC50 of 526 nM for human STING, the two compounds have fundamentally different modes of action [1]. H-151's covalent, irreversible mechanism confers a unique pharmacodynamic profile with sustained target engagement, whereas STING antagonist-1 is a reversible binder. For researchers, this distinction is paramount: H-151 is the tool of choice for studies requiring irreversible, long-lasting pathway suppression, while STING antagonist-1 may be preferred for investigations where rapid reversibility is an experimental requirement.

STING inhibition Covalent inhibitor Non-covalent inhibitor IC50 comparison

H-151 Species Selectivity: Profound Activity Divergence Between Mouse and Human Primary Cells

A critical and differentiating feature of H-151 is its species-dependent activity. While H-151 is a potent inhibitor in mouse cells and some human cell lines, a 2025 study revealed a stark divergence in human primary immune cells [1]. The compound failed to effectively inhibit STING signaling in isolated human peripheral blood mononuclear cells (PBMCs), despite its robust activity in murine systems [1]. This is attributed to a structural divergence in the human STING protein's Cys91 binding pocket, which is less accessible than in the mouse ortholog [1]. This finding is essential for experimental design and highlights why other STING inhibitors or alternative approaches are necessary for translational research focused on human immunology.

Species-specificity STING inhibition Human primary cells Translational research

H-151 Direct Head-to-Head Comparison with C-176 in a Model of Acute Lung Injury (ALI)

In a direct comparison using a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model, both H-151 and C-176 demonstrated efficacy in reducing lung inflammation. The study showed that LPS inhalation significantly increased STING expression in lung tissues, and that pretreatment with either C-176 or H-151 could suppress downstream inflammatory signaling [1]. However, the study revealed a mechanistic nuance: H-151 was shown to specifically decrease the phosphorylation of transcription factor STAT1, which subsequently influenced the expression of key chemokines (CCL2) and adhesion molecules (VCAM-1) [1]. This points to a potentially distinct downstream impact of H-151 on the STING signaling cascade compared to C-176, beyond simple inhibition of TBK1 phosphorylation [1].

STING inhibition Acute lung injury In vivo efficacy Cytokine suppression

Evidence-Backed Research and Industrial Applications for H-151 (CAS 941987-60-6)


In Vivo Validation of STING as a Target in Autoinflammatory and Autoimmune Disease Models

H-151 is the gold-standard tool compound for establishing proof-of-concept that STING pathway inhibition can ameliorate disease in preclinical mouse models. Its robust in vivo activity has been demonstrated across multiple systems, including amelioration of skin lesions in imiquimod-induced psoriasis models [1], protection against cisplatin-induced acute kidney injury [2], and reduction of systemic inflammation in Trex1 KO mice [3]. Its irreversible mechanism ensures sustained target engagement, making it ideal for chronic dosing studies where durable pathway suppression is required to assess therapeutic potential.

Benchmarking in Medicinal Chemistry Campaigns for Next-Generation STING Inhibitors

H-151 serves as an indispensable reference compound in structure-activity relationship (SAR) studies aimed at developing improved STING antagonists. As evidenced by multiple independent studies, new chemical entities are routinely compared to H-151 to quantify improvements in potency (e.g., Compound 66 [1] and QQ21 [2]) or metabolic stability. Its well-defined potency against both human and mouse STING in biochemical assays (IC50 of 526 nM and 650 nM, respectively [1]) provides a consistent benchmark for evaluating the progress and significance of novel inhibitors.

Investigating the STING-TBK1-IRF3 Signaling Axis in Primary Murine Cells

For fundamental mechanistic studies in murine immunology, H-151 is the ideal tool to dissect the STING-TBK1-IRF3 signaling pathway. Its potent, covalent inhibition allows researchers to cleanly block STING activation in primary macrophages, dendritic cells, and other immune cells, enabling precise interrogation of STING's role in cytokine production, immune cell activation, and crosstalk with other inflammatory pathways [1]. Its well-validated activity in mouse bone marrow-derived macrophages (BMDMs) makes it a standard reagent for in vitro immunology studies [2].

Studies Requiring Sustained and Irreversible Target Engagement in Washout Experiments

H-151's unique covalent, irreversible binding mechanism makes it the compound of choice for experiments requiring sustained target inhibition, such as washout assays. Unlike reversible inhibitors like STING antagonist-1 [1], H-151 remains bound to its target even after the compound is removed from the cell culture medium. This property is invaluable for pulse-chase experiments, for determining the duration of pathway inhibition required for a phenotypic effect, and for studies where stable, long-term knockdown of STING function is desired without genetic manipulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-151

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.